molecular formula C15H21NO5 B13454933 4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid

4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid

Cat. No.: B13454933
M. Wt: 295.33 g/mol
InChI Key: IRAVLXHMYPHXBN-UHFFFAOYSA-N
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Description

4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a hydroxypropyl group and a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a benzyl alcohol.

    Substitution: Formation of a free amino compound.

Scientific Research Applications

4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid involves its ability to participate in various chemical reactions due to its functional groups. The tert-butoxycarbonyl-protected amino group can be selectively deprotected, allowing the free amino group to interact with molecular targets. The hydroxypropyl group can undergo further functionalization, enabling the compound to participate in diverse biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

4-[3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoic acid

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-12(9-17)8-10-4-6-11(7-5-10)13(18)19/h4-7,12,17H,8-9H2,1-3H3,(H,16,20)(H,18,19)

InChI Key

IRAVLXHMYPHXBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)O)CO

Origin of Product

United States

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